![molecular formula C23H17NO6 B14112351 3-(4-Methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/structure/B14112351.png)
3-(4-Methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methoxyphenyl)-7-((4-nitrobenzyl)oxy)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromones Chromones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-7-((4-nitrobenzyl)oxy)-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Chromone Core: The chromone core can be synthesized via the cyclization of an appropriate phenylacetic acid derivative under acidic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and an aluminum chloride catalyst.
Attachment of the Nitrobenzyl Ether Moiety: The final step involves the etherification of the chromone core with 4-nitrobenzyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-7-((4-nitrobenzyl)oxy)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The chromone core can be reduced to a dihydrochromone using sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium borohydride, ethanol.
Substitution: Sodium hydride, dimethylformamide.
Major Products Formed
Reduction of Nitro Group: 3-(4-methoxyphenyl)-7-((4-aminobenzyl)oxy)-4H-chromen-4-one.
Reduction of Chromone Core: 3-(4-methoxyphenyl)-7-((4-nitrobenzyl)oxy)-dihydrochromone.
Substitution of Methoxy Group: Various substituted chromones depending on the nucleophile used.
Scientific Research Applications
3-(4-methoxyphenyl)-7-((4-nitrobenzyl)oxy)-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-7-((4-nitrobenzyl)oxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The nitrobenzyl ether moiety can undergo metabolic activation to form reactive intermediates that interact with cellular proteins and enzymes. The chromone core may also interact with various biological targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-methoxyphenyl)-2-((4-nitrobenzyl)sulfanyl)-4(3H)-quinazolinone: Similar structure but with a quinazolinone core.
4-methoxy-N-(4-nitrobenzyl)aniline: Similar functional groups but different core structure.
Uniqueness
3-(4-methoxyphenyl)-7-((4-nitrobenzyl)oxy)-4H-chromen-4-one is unique due to its specific combination of a chromone core with methoxyphenyl and nitrobenzyl ether substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H17NO6 |
|---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one |
InChI |
InChI=1S/C23H17NO6/c1-28-18-8-4-16(5-9-18)21-14-30-22-12-19(10-11-20(22)23(21)25)29-13-15-2-6-17(7-3-15)24(26)27/h2-12,14H,13H2,1H3 |
InChI Key |
RMVVNDSCURLJKC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


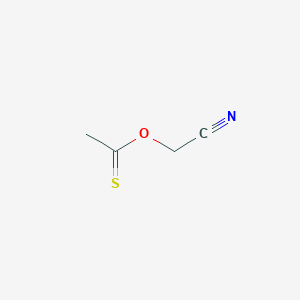
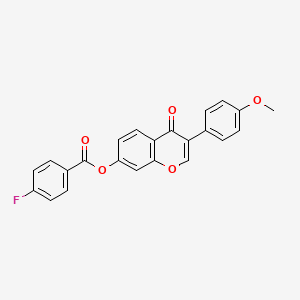
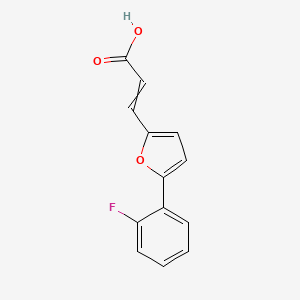
![3-(2-Fluorophenyl)benzo[b]thiophene](/img/structure/B14112278.png)
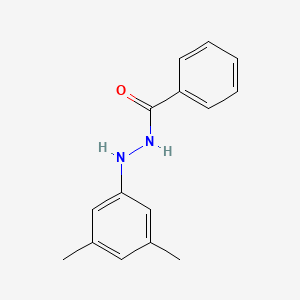

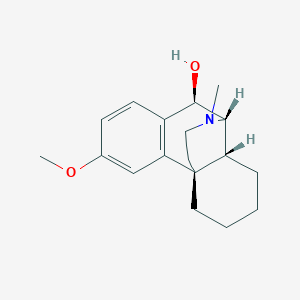

![N-[3-(N-ethyl-3-methylanilino)propyl]-3-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B14112308.png)
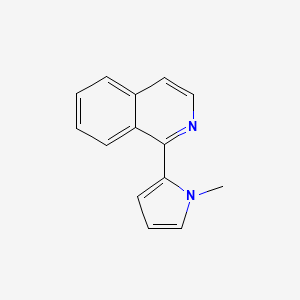
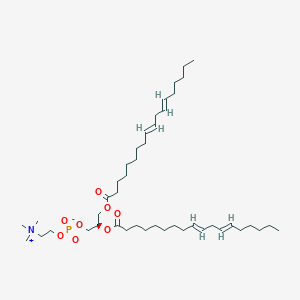
![Ethyl 5-(4-chlorophenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B14112320.png)
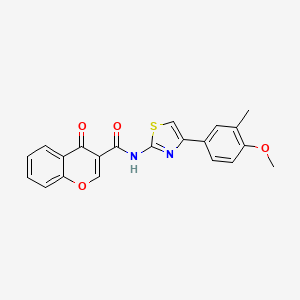
![6-chloro-3-[(E)-3-(2-oxo-1H-quinolin-3-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one](/img/structure/B14112343.png)
